Cas no 1805371-45-2 (Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate)

Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 4-position, a chloromethyl group at the 2-position, and a difluoromethyl group at the 6-position—provide multiple reactive sites for further functionalization, enabling diverse derivatization pathways. The ester moiety at the 3-position enhances solubility and facilitates downstream transformations. This compound is particularly valuable in the development of fluorinated heterocycles, where the difluoromethyl group can impart improved metabolic stability and bioavailability. Its well-defined reactivity makes it a reliable building block for complex molecule construction in medicinal and crop protection chemistry.
Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate structure
1805371-45-2 structure
Product Name:Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate
CAS No:1805371-45-2
MF:C9H7BrClF2NO2
MW:314.511187791824
CID:4867130
Update Time:2025-10-25

Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate
    • Inchi: 1S/C9H7BrClF2NO2/c1-16-9(15)7-4(10)2-5(8(12)13)14-6(7)3-11/h2,8H,3H2,1H3
    • InChI Key: XLSPKDHIDGXABS-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)F)N=C(CCl)C=1C(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 258
  • XLogP3: 2.5
  • Topological Polar Surface Area: 39.2

Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029052990-1g
Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate
1805371-45-2 97%
1g
$1,490.00 2022-04-01

Additional information on Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate

Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805371-45-2): A Comprehensive Overview

Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805371-45-2) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique functional groups, has garnered attention for its versatility in synthetic chemistry and its role as a key intermediate in the development of novel bioactive molecules.

The 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate structure features a bromine atom at the 4-position, a chloromethyl group at the 2-position, and a difluoromethyl group at the 6-position, all attached to a pyridine ring. The presence of these functional groups makes it a valuable building block for further chemical modifications, particularly in the synthesis of heterocyclic compounds. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, where pyridine derivatives are known for their pharmacological properties.

One of the most notable aspects of Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate is its role in the development of fluorinated pharmaceuticals. Fluorinated compounds have gained prominence in modern medicinal chemistry due to their enhanced metabolic stability and bioavailability. The difluoromethyl group in this compound is particularly significant, as it can influence the electronic and steric properties of resulting molecules, potentially improving their therapeutic efficacy.

In agrochemical applications, pyridine-3-carboxylate derivatives have shown promise as potential active ingredients in crop protection products. The unique combination of bromine and chlorine substituents in this compound may contribute to its biological activity, making it an interesting candidate for further investigation in pest control formulations. Researchers are exploring its potential as a precursor for novel insecticides or fungicides with improved environmental profiles.

The synthetic versatility of CAS 1805371-45-2 makes it particularly valuable in combinatorial chemistry approaches. Its multiple reactive sites allow for diverse chemical transformations, enabling the creation of compound libraries for high-throughput screening. This characteristic aligns well with current trends in drug discovery, where rapid generation of molecular diversity is crucial for identifying lead compounds.

Recent advances in synthetic methodology have improved the accessibility of Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate, addressing previous challenges in its preparation. Modern catalytic systems and optimized reaction conditions have enhanced the yield and purity of this compound, making it more readily available for research purposes. These developments are particularly relevant given the growing demand for fluorinated building blocks in pharmaceutical research.

From a structural perspective, the presence of both electron-withdrawing (bromo, chloro) and electron-donating (methyl carboxylate) groups in 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine creates interesting electronic properties that can be exploited in molecular design. This balance of electronic effects can influence the compound's reactivity in various chemical transformations, making it a versatile intermediate for creating diverse molecular architectures.

The pharmaceutical industry has shown particular interest in pyridine carboxylate derivatives like this compound due to their potential as kinase inhibitors. Many successful drugs targeting protein kinases contain pyridine cores, and the functionalization pattern of this molecule suggests it could serve as a valuable scaffold for developing new kinase-targeted therapies, especially in oncology research.

Environmental considerations are increasingly important in chemical research, and the development of Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate derivatives must account for potential ecological impacts. Researchers are investigating greener synthetic routes and more sustainable applications for this class of compounds, aligning with the broader movement toward environmentally conscious chemical development.

Analytical characterization of CAS 1805371-45-2 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography when possible. These methods confirm the compound's structure and purity, which are critical for its reliable use in subsequent synthetic applications. The distinct spectroscopic signatures of the difluoromethyl group provide useful markers for compound identification.

Looking to the future, Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate is poised to play an important role in the development of next-generation pharmaceuticals and agrochemicals. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists and material scientists alike. As research continues to uncover new applications for fluorinated heterocycles, this compound will likely remain an important building block in synthetic chemistry.

The commercial availability of 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate has improved in recent years, with several specialty chemical suppliers now offering this compound to the research community. This increased accessibility supports its growing use in various research programs and facilitates the exploration of its full potential in different applications.

In conclusion, Methyl 4-bromo-2-(chloromethyl)-6-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805371-45-2) represents an important class of fluorinated pyridine derivatives with broad utility in chemical research and development. Its unique combination of functional groups and synthetic flexibility positions it as a valuable intermediate for creating novel compounds with potential applications across multiple scientific disciplines.

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